molecular formula C23H14Cl2N2O2S B2653044 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide CAS No. 312605-71-3

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide

Cat. No.: B2653044
CAS No.: 312605-71-3
M. Wt: 453.34
InChI Key: WNLJNVKKPSDBGS-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is a novel synthetic small molecule featuring a benzothiazole core scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research, as analogous compounds have been investigated for a range of biological activities. Related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), representing a valuable class of pharmacological tools for studying this atypical member of the Cys-loop receptor superfamily . Furthermore, structurally similar benzothiazole derivatives are frequently explored in oncology research for their potential as enzyme inhibitors and antiproliferative agents, with some hybrids demonstrating activity against targets like the epidermal growth factor receptor (EGFR) . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological profiling to elucidate its specific mechanism of action and research value.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O2S/c24-16-11-12-17(18(25)13-16)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJNVKKPSDBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Amidation: The final step involves the reaction of the benzoylated thiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide typically involves the condensation of 5-benzoyl-4-phenylthiazole with 2,4-dichlorobenzoyl chloride. Characterization methods such as elemental analysis, FTIR spectroscopy, and NMR spectroscopy confirm the structural integrity of the synthesized compound. The presence of functional groups such as amide linkages and thiazole rings is often validated through these techniques .

Antibacterial Activity

This compound has shown promising antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have indicated that this compound exhibits significant inhibition at low concentrations (e.g., 1 µg/mL), suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against species like Aspergillus niger and Aspergillus oryzae. The antifungal efficacy is also evaluated using similar methodologies as those employed for antibacterial testing .

Anticancer Properties

Recent research indicates that derivatives of thiazole compounds possess anticancer properties. This compound may exhibit similar effects due to the presence of thiazole moieties that are known to interact with biological targets involved in cancer progression. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The thiazole ring contributes to its interaction with biological targets due to its electron-withdrawing nature, which enhances the compound's reactivity and binding affinity to microbial enzymes. Modifications in the benzamide structure can lead to variations in potency and selectivity against pathogens .

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating various thiazole derivatives for antibacterial activity, this compound was found to have a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard antibiotics like ampicillin. This suggests that it could be a viable alternative or adjunct in treating bacterial infections resistant to conventional therapies .

Case Study 2: Antifungal Screening

A series of compounds including this compound were screened for antifungal activity using the cup plate method. The results indicated that this compound inhibited fungal growth effectively at concentrations comparable to established antifungal agents like ketoconazole .

References Table

ReferenceTitleYear
Synthesis and biological activity of N-{5-(4-methylphenyl) diazenyl...2011
An Efficient Synthesis of Thiazol...2018
Synthesis and biological activity...2019

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues of Thiazole-Based Amides

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Thiazole-Based Amides
Compound Name Thiazole Substitutions Benzamide/Amide Substitutions Notable Properties/Activity Reference
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide 5-benzoyl, 4-phenyl 2,4-dichlorobenzamide High lipophilicity (predicted) Target
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluorobenzamide Enzyme inhibition (PFOR); crystal packing via N–H···N hydrogen bonds
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 5-bromo, 4-phenyl 3,5-dichloro-2-hydroxybenzamide Enhanced hydrogen bonding due to –OH group
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide 4-(3-bromo-4-methoxyphenyl) 2,4-dichlorobenzamide Electron-withdrawing Br and OCH₃ groups
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-(2,4-dichlorobenzyl) Thiophene-2-carboxamide Cytotoxic and cytostatic effects (anticancer)

Key Structural and Functional Differences

Substituents on the Thiazole Ring: The target compound features a benzoyl group at position 5 and a phenyl group at position 4, contributing to steric bulk and lipophilicity. In contrast, analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () have smaller halogen substituents, which may enhance solubility but reduce membrane permeability .

Benzamide Modifications :

  • The 2,4-dichlorobenzamide group is shared by the target compound and ’s analog, suggesting a pharmacophoric role in hydrophobic interactions or halogen bonding .
  • Replacement of benzamide with thiophene-2-carboxamide () alters electronic properties, possibly enhancing π-π stacking in biological targets .

Biological Activity :

  • N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, via amide anion interactions .
  • Thiophene-based analogs () exhibit anticancer activity, highlighting the impact of heterocyclic replacements on bioactivity .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its planar structure and aromaticity due to the delocalization of electrons. The presence of the benzoyl and dichlorobenzamide groups enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger. The compound showed significant inhibition of microbial growth at concentrations as low as 1 µg/mL .

Anticancer Potential

The compound's anticancer activity has garnered attention in recent studies. It has been shown to inhibit the proliferation of several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Mechanistic studies suggest that it induces apoptosis and cell cycle arrest in these cancer cells, likely through modulation of key signaling pathways such as IL-6 and TNF-α .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Gene Expression Modulation : It can alter gene expression patterns associated with apoptosis and cell survival.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting cellular homeostasis in pathogens or cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AntifungalA. niger, A. oryzaeInhibition at low concentrations
AnticancerA431, A549, H1299Induces apoptosis and cell cycle arrest
Anti-inflammatoryVarious inflammatory markersModulates cytokine production

Case Study: Anticancer Activity

In a recent study focusing on the anticancer potential of this compound, researchers conducted in vitro assays on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Western blot analysis further confirmed the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of thiazole precursors (e.g., 5-chlorothiazol-2-amine) with substituted benzoyl chlorides. Key steps include:

  • Step 1 : Reacting 5-chlorothiazol-2-amine with 2,4-dichlorobenzoyl chloride in pyridine under inert conditions (N₂ atmosphere) .
  • Step 2 : Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane mobile phase) and purifying via column chromatography .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or acetonitrile), temperature control (20–25°C for exothermic steps), and stoichiometric ratios (1:1 molar ratio of amine to benzoyl chloride) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzoyl and dichlorophenyl groups) and amide bond formation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimerization) critical for stability .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at 480.5 g/mol) .

Q. How do the functional groups in this compound influence its reactivity in further derivatization?

  • Reactivity Insights :

  • Thiazole Ring : Susceptible to nucleophilic substitution at the 2-position, enabling modifications (e.g., alkylation or sulfonylation) .
  • Amide Bond : Hydrolysis-resistant under mild conditions but reactive in strong acids/bases, facilitating cleavage for scaffold diversification .
  • Chlorine Substituents : Electron-withdrawing effects enhance electrophilicity at the benzamide moiety, supporting cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., PFOR enzyme inhibition) to refine binding affinity .
  • SAR Studies : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity trends using QSAR models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Critical Analysis :

  • Purity Verification : Discrepancies in IC₅₀ values may arise from impurities; validate via orthogonal methods (e.g., NMR + HPLC) .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) to minimize variability .
  • Metabolic Stability : Test in hepatocyte models to account for degradation pathways that reduce in vivo efficacy .

Q. How can reaction pathways be optimized for scalability without compromising yield?

  • Process Chemistry :

  • Design of Experiments (DOE) : Screen parameters (temperature, solvent polarity) via response surface methodology .
  • Catalyst Selection : Use Pd/C or CuI for coupling reactions to enhance turnover number (TON) .
  • Continuous Flow Systems : Improve reproducibility in large-scale syntheses by minimizing batch-to-batch variability .

Q. What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., PFOR)?

  • Mechanistic Studies :

  • Crystallographic Data : The amide anion in the thiazole ring binds to PFOR’s active site, disrupting electron transfer .
  • Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases with inhibitor concentration) .
  • Mutagenesis : Identify critical residues (e.g., Arg231) through site-directed mutagenesis and docking simulations .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Protocols :

  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (e.g., hydrolysis of amide bond) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials under N₂ .
  • Lyophilization : Enhances long-term stability by reducing hydrolytic pathways in solid-state formulations .

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